

Application Notes and Protocols for ICL-CCIC-0019 in HCT116 Xenograft Models

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Compound of Interest

Compound Name: **ICL-CCIC-0019**

Cat. No.: **B12375975**

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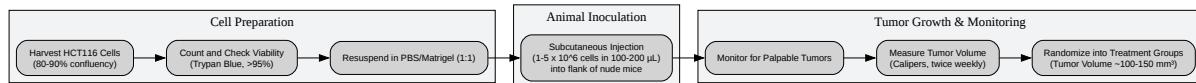
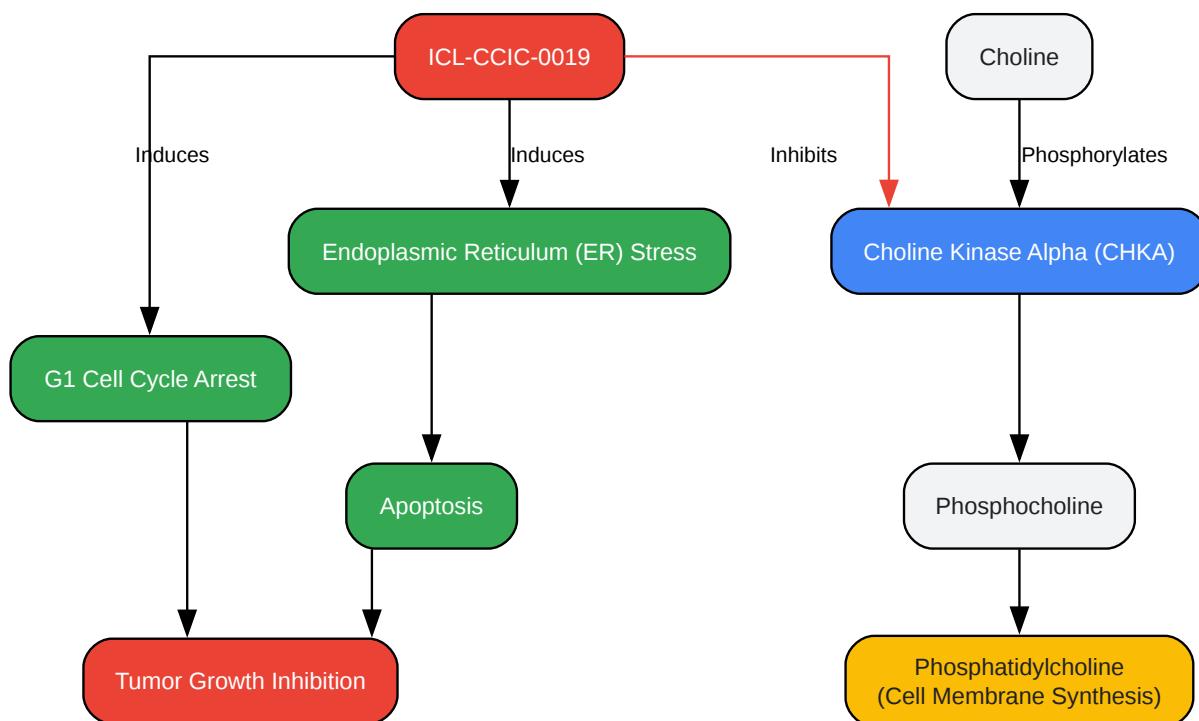
These application notes provide a comprehensive guide for utilizing the novel choline kinase alpha (CHKA) inhibitor, **ICL-CCIC-0019**, in a human colorectal carcinoma HCT116 xenograft model. This document outlines the mechanism of action, experimental protocols, and expected outcomes to facilitate preclinical research and drug development.

Introduction

ICL-CCIC-0019 is a potent and selective small-molecule inhibitor of choline kinase alpha (CHKA), the initial and rate-limiting enzyme in the phosphatidylcholine biosynthesis pathway.^[1] ^[2]^[3] Upregulation of CHKA is a hallmark of many cancers, including colorectal cancer, and is associated with malignant transformation and tumor progression.^[1]^[4] **ICL-CCIC-0019** exerts its anticancer effects by competitively inhibiting choline, leading to decreased phosphocholine levels, cell cycle arrest at the G1 phase, induction of endoplasmic reticulum (ER) stress, and ultimately, apoptosis.^[1]^[2]^[3]^[4] In vivo studies have demonstrated its ability to inhibit tumor growth in xenograft models.^[1]^[2]^[3]

Mechanism of Action

ICL-CCIC-0019's primary mechanism is the inhibition of CHKA, which catalyzes the phosphorylation of choline to phosphocholine. This disruption of the CDP-choline pathway leads to a cascade of cellular events culminating in cancer cell death.

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